molecular formula C10H18O B097129 cis-Myrtanol CAS No. 15358-92-6

cis-Myrtanol

Cat. No.: B097129
CAS No.: 15358-92-6
M. Wt: 154.25 g/mol
InChI Key: LDWAIHWGMRVEFR-IWSPIJDZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-Myrtanol (C₁₀H₁₈O) is a bicyclic monoterpene alcohol characterized by its hydroxyl group positioned on a pinane backbone. It is a naturally occurring compound found in essential oils of plants such as Sedum ewersii (3.67% in roots) , Laportea bulbifera (11.6% in roots) , and Paeonia clusii seeds (3.73%) . Its structure is defined by the cis-configuration of the hydroxyl group relative to the pinane skeleton, distinguishing it from trans-myrtanol and other stereoisomers. This compound exhibits diverse pharmacological properties, including antimicrobial , antioxidant , and sedative effects . It is also valued in perfumery for its complex fragrance .

Properties

CAS No.

15358-92-6

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

[(1R,2S,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol

InChI

InChI=1S/C10H18O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9,11H,3-6H2,1-2H3/t7-,8-,9-/m1/s1

InChI Key

LDWAIHWGMRVEFR-IWSPIJDZSA-N

SMILES

CC1(C2CCC(C1C2)CO)C

Isomeric SMILES

CC1([C@@H]2CC[C@@H]([C@H]1C2)CO)C

Canonical SMILES

CC1(C2CCC(C1C2)CO)C

Other CAS No.

15358-92-6
473-01-8

Synonyms

(1alpha,2beta,5alpha)-6,6-dimethylbicyclo[3.1.1]heptane-2-methanol

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers: cis-Myrtanol vs. trans-Myrtanol

The primary structural analogues of this compound are its trans-isomer and related monoterpene alcohols. Key distinctions include:

Property This compound trans-Myrtanol References
Natural Abundance 3.67% in Sedum ewersii roots ; 11.6% in Laportea bulbifera roots 16.3% in Laportea bulbifera roots ; 9.80% in Paeonia clusii seeds
Antimicrobial Activity Inhibits E. coli, Xanthomonas phaseoli at 125 µL/mL Broader spectrum: effective against Dickeya dadantii at 125 µL/mL
Antioxidant Capacity IC₅₀ not reported; moderate activity in lipid peroxidation inhibition Higher DPPH inhibition (9.80% vs. 3.73% in Paeonia clusii)
Synthesis Produced via Dess–Martin periodinane oxidation of this compound Derived from trans-myrtanol under similar conditions

Key Findings :

  • trans-Myrtanol generally occurs at higher concentrations in plants .
  • Both isomers show antimicrobial selectivity against harmful bacteria (e.g., E. coli) but differ in efficacy spectra .
  • trans-Myrtanol demonstrates superior antioxidant activity in DPPH assays .

Functional Analogues: Geraniol, Myrtenol, and Carvacrol

This compound shares functional similarities with other monoterpene alcohols:

Compound Structure Key Properties Comparison with this compound References
Geraniol Acyclic monoterpene alcohol Antimicrobial (3.32% in Sedum ewersii aerial parts) ; sedative effects Less selective: inhibits both harmful and beneficial gut bacteria
Myrtenol Bicyclic alcohol 1.64% in Sedum ewersii stems ; anti-inflammatory properties Lower abundance in plants; weaker antioxidant activity compared to this compound
Carvacrol Phenolic monoterpene 77.73% in oregano oil ; potent antimicrobial and antioxidant Higher antimicrobial potency but lacks stereochemical complexity of this compound

Key Findings :

  • Geraniol and this compound both exhibit sedative effects but differ in microbial selectivity .
  • Carvacrol outperforms this compound in antimicrobial activity due to its phenolic structure .

Stereochemical Analogues: Verbenol and Pinane Derivatives

Stereochemistry critically influences bioactivity:

Compound Structure Activity Comparison with this compound References
(-)-cis-Verbenol Pinane-derived alcohol Antioxidant; inhibits lipid peroxidation (TBA-RS assay) 2–3× more potent than this compound in LPO inhibition
(-)-Myrtenol Bicyclic alcohol Antimicrobial (0.81% in Sedum ewersii) ; anti-inflammatory Lower plant abundance; comparable antimicrobial spectrum

Key Findings :

  • Verbenol derivatives exhibit stronger antioxidant activity than this compound .
  • Myrtenol and this compound share overlapping antimicrobial targets but differ in plant distribution .

Preparation Methods

Reaction Overview

A prominent method for synthesizing cis-Myrtanol involves the titanium-catalyzed cycloboration of β-pinene, a naturally abundant terpene. This approach leverages the reactivity of β-pinene’s strained bicyclic structure to form intermediates that are subsequently hydrolyzed to yield the target alcohol.

Catalytic System and Conditions

The reaction employs a catalytic system of Cp₂TiCl₂ (titanocene dichloride) and magnesium in tetrahydrofuran (THF). Key steps include:

  • Cycloboration : β-Pinene reacts with BF₃·THF in the presence of Cp₂TiCl₂/Mg at 50–55°C for 4–6 hours, forming a fluorinated spiroborirane intermediate.

  • Hydrolysis : The intermediate is treated with hydrochloric acid (HCl) to hydrolyze the boron-containing moiety, yielding this compound.

Yield and Characterization

This method achieves a 63% yield of this compound after distillation. Nuclear magnetic resonance (NMR) data confirm the product’s structure:

  • ¹H NMR (300 MHz, CDCl₃): δ 3.55–3.63 (m, 2H, CH₂-OH), 2.36–2.42 (m, 1H), 1.19 (s, 3H, CH₃), 0.97 (s, 3H, CH₃).

  • ¹³C NMR (75 MHz, CDCl₃): δ 76.8 (C-OH), 44.4, 42.8, 41.4 (bridgehead carbons), 23.3, 18.7 (CH₃ groups).

Boron-Mediated Reduction of Myrtenal

Boron Enolate Methodology

An alternative route involves the reduction of myrtenal using boron-based reagents. While traditional methods use sodium borohydride (NaBH₄), advanced protocols employ diisopinocampheylborane derivatives to enhance stereoselectivity.

Reaction Protocol

  • Enolate Formation : Myrtenal is treated with Bu₂BOTf (dibutylboron triflate) and diisopropylethylamine to generate a boron enolate.

  • Reduction : The enolate undergoes quenching with HCl, followed by extraction with diethyl ether and distillation to isolate this compound.

Efficiency and Spectral Data

This method achieves a 71% yield , with NMR spectra matching the titanium-catalyzed product:

  • ¹H NMR (300 MHz, CDCl₃): δ 3.62–3.46 (m, 2H, CH₂-OH), 1.19 (s, 3H), 0.97 (s, 3H).

Comparative Analysis of Synthetic Methods

MethodCatalyst/ReagentTemperature (°C)Time (h)Yield (%)Key Advantage
Titanium-CatalyzedCp₂TiCl₂/Mg, BF₃·THF50–554–663Scalable for industrial production
Boron-MediatedBu₂BOTfRoom temp2–371High stereoselectivity

Mechanistic Insights

  • Titanium-Catalyzed Pathway : The Cp₂TiCl₂/Mg system facilitates β-pinene’s activation via π-complexation, enabling boron insertion into the bicyclic framework. Subsequent hydrolysis cleaves the boron moiety, yielding the alcohol.

  • Boron Enolate Reduction : Boron coordination to the carbonyl oxygen polarizes the C=O bond, enabling selective hydride transfer and retention of the cis configuration.

Practical Considerations

  • Cost and Scalability : The titanium-based method requires specialized catalysts but is optimized for large-scale synthesis.

  • Stereochemical Control : Boron reagents offer superior diastereoselectivity, critical for pharmaceutical applications.

Industrial Production and Optimization

Large-Scale Hydrogenation

Industrial protocols often hydrogenate myrtenal using palladium on carbon (Pd/C) under mild hydrogen pressure (1–2 atm). This method, while efficient, requires careful control to avoid over-reduction to myrtanol derivatives.

Solvent and Temperature Effects

  • Solvent Choice : Tetrahydrofuran (THF) and diethyl ether are preferred for their inertness and ability to stabilize reactive intermediates.

  • Temperature Optimization : Reactions conducted above 50°C risk side product formation, whereas lower temperatures prolong reaction times .

Q & A

Basic: What are the standard analytical methods for identifying and quantifying cis-Myrtanol in complex mixtures?

Methodological Answer:
Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are widely used for identification and quantification. GC-MS offers high sensitivity for trace analysis, while NMR provides structural confirmation. For reproducibility, ensure calibration with certified reference materials and validate methods using spike-recovery tests in representative matrices (e.g., plant extracts or synthetic mixtures). Internal standards (e.g., deuterated analogs) mitigate matrix effects . Cross-validate results with Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups .

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Stereoselective synthesis requires careful control of reaction conditions. Key variables include:

  • Catalysts : Use chiral catalysts (e.g., BINOL-derived ligands) to favor cis-isomer formation.
  • Temperature : Lower temperatures reduce thermal isomerization.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states.
    Purification via fractional distillation or preparative HPLC ensures purity. Monitor reaction progress with thin-layer chromatography (TLC) and optimize using response surface methodology (RSM) to model interactions between variables .

Basic: What in vitro assays are appropriate for preliminary evaluation of this compound’s biological activity?

Methodological Answer:
Start with cell-free assays (e.g., enzyme inhibition assays for acetylcholinesterase or COX-2) to assess mechanistic interactions. For cytotoxicity screening, use MTT assays on human cell lines (e.g., HepG2 or HEK293). Standardize protocols by adhering to OECD guidelines for replicability. Include positive controls (e.g., known inhibitors) and triplicate runs to account for inter-assay variability .

Advanced: How can researchers resolve contradictions in reported bioactivity profiles of this compound across studies?

Methodological Answer:
Contradictions often arise from variability in:

  • Sample purity : Validate compound purity (>95%) via HPLC before biological testing.
  • Assay conditions : Compare protocols for differences in pH, temperature, or solvent carriers (e.g., DMSO vs. ethanol).
  • Statistical power : Re-analyze data using meta-analytic techniques (e.g., random-effects models) to account for heterogeneity. Conduct sensitivity analyses to identify outlier studies .

Advanced: What experimental designs are suitable for studying this compound’s pharmacokinetics in vivo?

Methodological Answer:
Use a crossover design in animal models to control for inter-individual variability. Key steps:

  • Dose-ranging studies : Establish LD50 and therapeutic windows.
  • Pharmacokinetic sampling : Collect blood/tissue at multiple timepoints for LC-MS/MS analysis.
  • Compartmental modeling : Apply non-linear mixed-effects modeling (NONMEM) to estimate absorption/distribution parameters. Include control groups receiving vehicle-only treatments to isolate compound effects .

Advanced: How can in silico methods predict this compound’s interactions with biological targets?

Methodological Answer:
Leverage molecular docking (e.g., AutoDock Vina) to screen against target proteins (e.g., GPCRs or ion channels). Validate predictions with molecular dynamics simulations (200+ ns trajectories) to assess binding stability. Use cheminformatics tools (e.g., SwissADME) to predict ADMET properties. Cross-reference results with transcriptomic data (e.g., RNA-seq) from treated cell lines to identify downstream pathways .

Advanced: What strategies ensure reproducibility in this compound research across laboratories?

Methodological Answer:

  • Standardized protocols : Adopt community-endorsed guidelines (e.g., ARRIVE for animal studies).
  • Open data : Share raw chromatograms, NMR spectra, and code for statistical analyses via repositories like Zenodo.
  • Inter-laboratory validation : Conduct round-robin trials with blinded samples to assess method robustness .

Basic: What are the ethical considerations for using this compound in human clinical trials?

Methodological Answer:

  • Informed consent : Disclose potential risks (e.g., allergenicity) in participant agreements.
  • Ethics committee approval : Submit protocols for review, including safety data from preclinical studies.
  • Data anonymization : Use coded identifiers for participant data to ensure confidentiality .

Advanced: How can systematic reviews synthesize fragmented data on this compound’s therapeutic potential?

Methodological Answer:

  • Search strategy : Use PRISMA guidelines to search PubMed, Scopus, and Embase with terms like “this compound AND (bioactivity OR pharmacokinetics).”
  • Risk of bias assessment : Apply ROBINS-I tool to evaluate non-randomized studies.
  • Meta-regression : Explore covariates (e.g., dosage, study duration) to explain heterogeneity .

Advanced: What novel spectroscopic techniques enhance structural analysis of this compound derivatives?

Methodological Answer:

  • Cryo-electron microscopy (Cryo-EM) : Resolve conformational changes in protein-ligand complexes.
  • 2D-NMR (e.g., HSQC, COSY) : Elucidate stereochemistry in complex derivatives.
  • High-resolution mass spectrometry (HR-MS) : Confirm molecular formulas with sub-ppm accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-Myrtanol
Reactant of Route 2
cis-Myrtanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.